molecular formula C16H17N5O5 B1194546 TLR7 激动剂 T7

TLR7 激动剂 T7

货号: B1194546
分子量: 359.34 g/mol
InChI 键: ATISKRYGYNSRNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TLR7激动剂T7是一种小分子,可以激活Toll样受体7,Toll样受体7是一种参与先天免疫反应的模式识别受体。这些受体主要表达在抗原呈递细胞上,如树突状细胞和巨噬细胞。 Toll样受体7的激活会导致促炎细胞因子和I型干扰素的产生,这些细胞因子在抗病毒和抗肿瘤免疫中起着至关重要的作用 .

科学研究应用

TLR7激动剂T7具有广泛的科学研究应用,包括:

作用机制

TLR7激动剂T7的作用机制涉及激活Toll样受体7,Toll样受体7表达在内体膜上。激活后,Toll样受体7触发MYD88依赖性途径,导致促炎细胞因子和I型干扰素的产生。 这种激活增强了树突状细胞和巨噬细胞的抗原呈递能力,从而导致强烈的适应性免疫反应 .

生化分析

Biochemical Properties

TLR7 agonist T7 interacts with various biomolecules to exert its effects. It binds to TLR7, which is located in the endosomal compartments of immune cells. This binding triggers a cascade of biochemical reactions, leading to the activation of downstream signaling pathways. TLR7 agonist T7 has been shown to interact with proteins such as MyD88, IRAK4, and TRAF6, which are involved in the TLR7 signaling pathway. These interactions result in the activation of transcription factors like NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and type I interferons .

Cellular Effects

TLR7 agonist T7 has significant effects on various cell types and cellular processes. In plasmacytoid dendritic cells, it induces the production of type I interferons and pro-inflammatory cytokines, enhancing the immune response. In macrophages, TLR7 agonist T7 promotes the production of cytokines such as TNF-α and IL-6. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by activating transcription factors like NF-κB and IRF7. These effects contribute to the activation of both innate and adaptive immune responses .

Molecular Mechanism

The molecular mechanism of TLR7 agonist T7 involves its binding to TLR7 in the endosomal compartments of immune cells. This binding induces conformational changes in TLR7, leading to the recruitment of adaptor proteins such as MyD88. The MyD88 complex then activates IRAK4 and TRAF6, which in turn activate downstream signaling pathways involving NF-κB and IRF7. These transcription factors translocate to the nucleus, where they promote the expression of genes encoding pro-inflammatory cytokines and type I interferons. This cascade of events results in the activation of immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TLR7 agonist T7 have been observed to change over time. Studies have shown that TLR7 agonist T7 can induce a sustained immune response, with cytokine production and immune cell activation persisting for several days. The stability and degradation of TLR7 agonist T7 have also been investigated, revealing that the compound remains stable under physiological conditions for extended periods. Long-term effects on cellular function have been observed, including prolonged activation of immune cells and sustained cytokine production .

Dosage Effects in Animal Models

The effects of TLR7 agonist T7 vary with different dosages in animal models. At low doses, TLR7 agonist T7 can effectively stimulate immune responses without causing significant adverse effects. At high doses, the compound may induce excessive inflammation and immune activation, leading to potential toxic effects. Studies have identified threshold doses that balance efficacy and safety, ensuring optimal immune stimulation while minimizing adverse effects .

Metabolic Pathways

TLR7 agonist T7 is involved in several metabolic pathways within immune cells. Upon binding to TLR7, it activates signaling pathways that lead to the production of cytokines and type I interferons. These signaling pathways involve the activation of transcription factors such as NF-κB and IRF7, which regulate the expression of genes involved in immune responses. Additionally, TLR7 agonist T7 influences metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways .

Transport and Distribution

The transport and distribution of TLR7 agonist T7 within cells and tissues are critical for its function. TLR7 agonist T7 is transported to the endosomal compartments of immune cells, where it binds to TLR7. This transport is mediated by adaptor proteins such as UNC93B1, which facilitate the trafficking of TLR7 to endosomes. Once in the endosomes, TLR7 agonist T7 accumulates and exerts its effects by activating TLR7 and downstream signaling pathways .

Subcellular Localization

TLR7 agonist T7 localizes to specific subcellular compartments to exert its activity. It primarily resides in the endosomal compartments of immune cells, where it interacts with TLR7. The localization of TLR7 agonist T7 to endosomes is essential for its function, as it allows the compound to bind to TLR7 and initiate signaling pathways. Additionally, TLR7 agonist T7 may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function .

准备方法

合成路线和反应条件

例如,化合物7(1 g,2.5 mmol)溶于无水甲醇中,然后加入过量的甲醇钠。 然后将反应混合物在65°C下加热1小时 .

工业生产方法

TLR7激动剂T7的工业生产可能涉及使用与上述类似的反应条件进行大规模合成。该过程将针对产率和纯度进行优化,并仔细控制反应参数以确保产品质量的一致性。

化学反应分析

反应类型

TLR7激动剂T7会经历各种化学反应,包括:

常用试剂和条件

主要产物

这些反应的主要产物通常是原始TLR7激动剂T7分子的修饰版本,引入不同的取代基或官能团以增强或改变其生物活性 .

相似化合物的比较

类似化合物

独特性

TLR7激动剂T7在其特定的结构修饰方面是独一无二的,这增强了其激动剂活性并选择性地针对Toll样受体7。

属性

IUPAC Name

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATISKRYGYNSRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does T7-EA exert its anti-cancer effects?

A: T7-EA, as a Toll-like receptor 7 (TLR7) agonist, functions by activating immune cells. [] When combined with a receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) based vaccine, T7-EA stimulates the production of cytokines like interferon-γ (IFN-γ), interleukin 12 (IL-12) by lymphocytes and tumor necrosis factor-α (TNF-α) by bone marrow dendritic cells. [] This cytokine milieu enhances the cytotoxic activity of cytotoxic T lymphocytes (CTLs), leading to a stronger immune response against breast cancer cells. []

Q2: Are there any in vivo studies demonstrating the efficacy of T7-EA in cancer treatment?

A: Yes, a study utilizing a mouse model of breast cancer (4T1 cells) demonstrated the anti-tumor potential of T7-EA. [] Mice treated with a combination of T7-EA and a ROR1-based vaccine showed significant tumor growth inhibition compared to those receiving either treatment alone. [] This enhanced efficacy was linked to increased CTL activity and higher titers of anti-tumor antibodies in the combination treatment group. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。